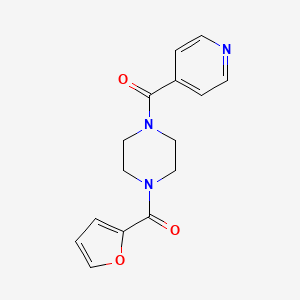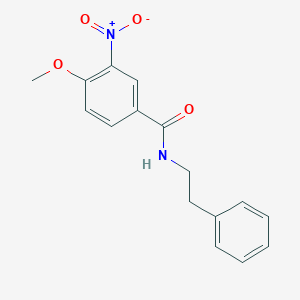![molecular formula C14H19BrN2O2 B5771096 1-[(4-bromo-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5771096.png)
1-[(4-bromo-3-methylphenoxy)acetyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromo-3-methylphenoxy)acetyl]-4-methylpiperazine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BMAP, and it is widely used in various research studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of BMAP is not fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor and an antagonist of the 5-HT2A receptor. This dual action of BMAP on these receptors is thought to be responsible for its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
BMAP has been shown to have several biochemical and physiological effects in the body. It has been demonstrated to increase the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation. BMAP has also been shown to decrease the levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
BMAP has several advantages for use in lab experiments. It has high selectivity for certain receptors, which makes it a useful tool for studying the function of these receptors. Additionally, BMAP has a long half-life, which allows for prolonged exposure to the compound. However, BMAP is also known to have some limitations, such as its potential toxicity and the need for careful handling of the compound.
Orientations Futures
There are several future directions for research on BMAP. One potential area of study is its use as a therapeutic agent for the treatment of various neurological disorders. Additionally, further studies are needed to understand the precise mechanism of action of BMAP and its effects on different neurotransmitter systems. Finally, research is needed to develop safer and more efficient methods for the synthesis of BMAP.
In conclusion, 1-[(4-bromo-3-methylphenoxy)acetyl]-4-methylpiperazine is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of BMAP as a therapeutic agent and to develop safer and more efficient methods for its synthesis.
Méthodes De Synthèse
The synthesis of BMAP involves the reaction of 4-bromo-3-methylphenol with acetic anhydride to form 1-(4-bromo-3-methylphenoxy)acetate. This intermediate is then reacted with 4-methylpiperazine to form the final product, 1-[(4-bromo-3-methylphenoxy)acetyl]-4-methylpiperazine. The synthesis of BMAP is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.
Applications De Recherche Scientifique
BMAP has been extensively studied for its potential applications in the field of medicine. Several research studies have demonstrated that BMAP has a high affinity for certain receptors in the brain, which makes it a potential candidate for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-11-9-12(3-4-13(11)15)19-10-14(18)17-7-5-16(2)6-8-17/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJIVINYKKVECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5771015.png)

![N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5771049.png)

![1-(2-thienyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5771063.png)

![4-[(4-ethylphenyl)carbonothioyl]morpholine](/img/structure/B5771069.png)
![N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5771072.png)
![N~2~-methyl-N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5771086.png)

![N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5771100.png)
![N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5771101.png)

![4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone](/img/structure/B5771123.png)